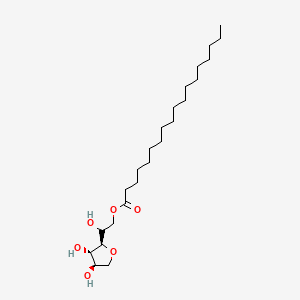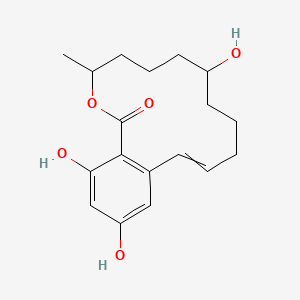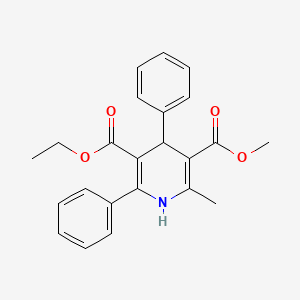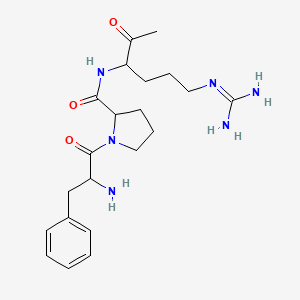![molecular formula C24H28N4O2 B10781379 4-[(5-benzyl-2,3,3-trimethyl-4,6-dioxo-3a,6a-dihydro-1H-pyrrolo[3,4-c]pyrrol-1-yl)methyl]benzenecarboximidamide](/img/structure/B10781379.png)
4-[(5-benzyl-2,3,3-trimethyl-4,6-dioxo-3a,6a-dihydro-1H-pyrrolo[3,4-c]pyrrol-1-yl)methyl]benzenecarboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ICX5609099 is a novel chemical compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. This compound is characterized by its complex molecular structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ICX5609099 typically involves a multi-step process that includes the formation of key intermediates followed by their subsequent transformation into the final product. One common synthetic route involves the use of methacrylate-containing block copolymers, which allow for the segment-selective introduction of functional moieties . The reaction conditions often include catalyst-free hydroamination reactions, which have proven successful for the post-modification of amine-containing polymers .
Industrial Production Methods
Industrial production of ICX5609099 may involve large-scale polymerization techniques, where the reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced spectroscopic techniques, such as infrared spectroscopy and nuclear magnetic resonance, is crucial for monitoring the progress of the reaction and verifying the incorporation of functional groups .
Analyse Des Réactions Chimiques
Types of Reactions
ICX5609099 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols. Substitution reactions can result in a wide range of functionalized derivatives .
Applications De Recherche Scientifique
ICX5609099 has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of complex molecules and polymers.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, such as drug delivery systems and targeted therapies.
Industry: It is utilized in the development of advanced materials, such as flame-retardant composites and functional polymers
Mécanisme D'action
The mechanism of action of ICX5609099 involves its interaction with specific molecular targets and pathways. This compound is known to exert its effects by modulating the activity of enzymes and receptors involved in various biological processes. For example, it may inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways and the induction of cell death in cancer cells .
Comparaison Avec Des Composés Similaires
ICX5609099 can be compared with other similar compounds based on its chemical structure and properties. Some of the similar compounds include:
Methacrylate-containing block copolymers: These compounds share a similar synthetic route and functionalization strategy.
Flame-retardant thermoplastic carbon fiber composites: These materials exhibit similar industrial applications and preparation methods.
Hollow core-shell structures: These compounds share similar preparation techniques and functional properties.
The uniqueness of ICX5609099 lies in its versatile chemical reactivity and broad range of applications, making it a valuable compound for various scientific research and industrial purposes.
Propriétés
Formule moléculaire |
C24H28N4O2 |
|---|---|
Poids moléculaire |
404.5 g/mol |
Nom IUPAC |
4-[(5-benzyl-2,3,3-trimethyl-4,6-dioxo-3a,6a-dihydro-1H-pyrrolo[3,4-c]pyrrol-1-yl)methyl]benzenecarboximidamide |
InChI |
InChI=1S/C24H28N4O2/c1-24(2)20-19(22(29)28(23(20)30)14-16-7-5-4-6-8-16)18(27(24)3)13-15-9-11-17(12-10-15)21(25)26/h4-12,18-20H,13-14H2,1-3H3,(H3,25,26) |
Clé InChI |
UPWOGKLMPFEUDD-UHFFFAOYSA-N |
SMILES canonique |
CC1(C2C(C(N1C)CC3=CC=C(C=C3)C(=N)N)C(=O)N(C2=O)CC4=CC=CC=C4)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-amino-2-[[2-[2-[(2-amino-3-sulfanylpropyl)amino]-3,3-dimethylbutanoyl]-3,4-dihydro-1H-isoquinoline-3-carbonyl]amino]-5-oxopentanoic acid](/img/structure/B10781309.png)


![2-[[2-[2-[(2-amino-3-sulfanylpropyl)amino]-3-methylbutanoyl]-3,4-dihydro-1H-isoquinoline-3-carbonyl]amino]-4-methylsulfanylbutanoic acid](/img/structure/B10781320.png)

![(2-Phenyl-1-benzothiophen-3-yl)-[4-(2-piperidin-1-ylethoxy)phenyl]methanone](/img/structure/B10781338.png)

![[(1S,4S,9S,10S,12R,15S)-4,12-diacetyloxy-1,9-dihydroxy-15-[(2R,3S)-2-hydroxy-3-[[(E)-2-methylbut-2-enoyl]amino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B10781350.png)
![4-[[2-(1,3-benzodioxol-5-yl)-1,3-dioxo-4,6,7,8,8a,8b-hexahydro-3aH-pyrrolo[3,4-a]pyrrolizin-4-yl]methyl]benzenecarboximidamide](/img/structure/B10781363.png)
![2-[3-[[2-[[2-[[3-(Acetamidomethylsulfanyl)-1-[[2-[[3-(acetamidomethylsulfanyl)-1-[[2-[[2-[[3-[1-[[3-[2-[[2-[[2-[[3-(acetamidomethylsulfanyl)-2-[[2-[[3-(acetamidomethylsulfanyl)-2-[[2-[[2-[[12-(3-aminopropylsulfanylmethyl)-6-(carboxymethyl)-15-[(4-hydroxyphenyl)methyl]-5,8,11,14,17-pentaoxo-1-thia-4,7,10,13,16-pentazacyclooctadecane-3-carbonyl]amino]acetyl]amino]acetyl]amino]propanoyl]amino]acetyl]amino]propanoyl]amino]acetyl]amino]acetyl]amino]-3-amino-3-oxopropyl]sulfanyl-2,5-dioxopyrrolidin-1-yl]methoxymethyl]-2,5-dioxopyrrolidin-3-yl]sulfanyl-1-amino-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]carbamoyl]-12-(3-aminopropylsulfanylmethyl)-15-[(4-hydroxyphenyl)methyl]-5,8,11,14,17-pentaoxo-1-thia-4,7,10,13,16-pentazacyclooctadec-6-yl]acetic acid](/img/structure/B10781371.png)

![7,8-Dimethoxy-5,10-dihydro-1H-pyrimido[4,5-b]quinolin-4-one](/img/structure/B10781387.png)
![5-[[1-(2-Amino-3-phenylpropanoyl)pyrrolidine-2-carbonyl]amino]-8-(diaminomethylideneamino)-4-oxooctanoic acid](/img/structure/B10781389.png)